molecular formula C14H24N2 B2367801 (2-Aminoethyl)(benzyl)pentylamine CAS No. 1179674-32-8

(2-Aminoethyl)(benzyl)pentylamine

Cat. No.: B2367801
CAS No.: 1179674-32-8
M. Wt: 220.36
InChI Key: UGTQBOYTYZOQTK-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(benzyl)pentylamine is a synthetic compound that belongs to the class of amines. It has a unique chemical structure, making it a promising candidate for various research fields. The compound is also known by its IUPAC name, N1-benzyl-N~1~-pentyl-1,2-ethanediamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(benzyl)pentylamine can be achieved through several methods. One common approach involves the alkylation of benzylamine with 1-bromopentane, followed by the reaction with ethylenediamine. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(benzyl)pentylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Aminoethyl)(benzyl)pentylamine has been studied for its potential therapeutic and industrial applications. Its unique chemical structure makes it a promising candidate for various research fields, including:

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(benzyl)pentylamine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminoethyl)(benzyl)pentylamine is unique due to its combination of an aminoethyl group, a benzyl group, and a pentyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N'-benzyl-N'-pentylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-2-3-7-11-16(12-10-15)13-14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTQBOYTYZOQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCN)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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